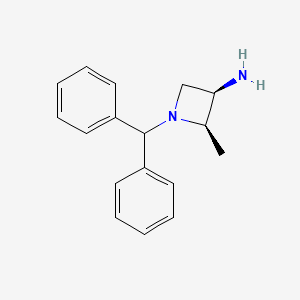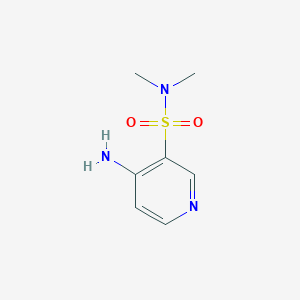![molecular formula C8H7N3O3S B13012407 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid is a heterocyclic compound that contains a thieno[3,2-d][1,2,3]triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-d][1,2,3]triazine derivative with a propanoic acid derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and acyl groups.
Scientific Research Applications
3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It may be explored for its potential as a drug candidate, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3H-pyrazolo[3,4-d][1,2,3]triazin-4-one: This compound shares a similar triazine core but differs in the attached functional groups.
7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one: Another compound with a triazine core, known for its energetic properties.
Uniqueness
3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid is unique due to its thieno[3,2-d][1,2,3]triazine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific reactivity and stability are required.
Properties
Molecular Formula |
C8H7N3O3S |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
3-(4-oxothieno[3,2-d]triazin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H7N3O3S/c12-6(13)1-3-11-8(14)7-5(9-10-11)2-4-15-7/h2,4H,1,3H2,(H,12,13) |
InChI Key |
RIIUVXRLJAUSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)


![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)



